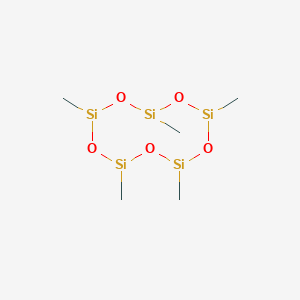

PENTAMETHYLCYCLOPENTASILOXANE

Description

The exact mass of the compound Cyclopentasiloxane, 2,4,6,8,10-pentamethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI |

InChI=1S/C5H15O5Si5/c1-11-6-12(2)8-14(4)10-15(5)9-13(3)7-11/h1-5H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUNGSQUVTIDKNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1O[Si](O[Si](O[Si](O[Si](O1)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15O5Si5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80871154 | |

| Record name | Cyclopentasiloxane, 2,4,6,8,10-pentamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Cyclopentasiloxane, 2,4,6,8,10-pentamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

6166-86-5 | |

| Record name | Cyclopentasiloxane, 2,4,6,8,10-pentamethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006166865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentasiloxane, 2,4,6,8,10-pentamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopentasiloxane, 2,4,6,8,10-pentamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6,8,10-pentamethylcyclopentasiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.641 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: A Molecule of Versatility and Precision

An In-depth Technical Guide to the Synthesis Pathways of Pentamethylcyclopentasiloxane

This compound, often denoted as D5H in industrial shorthand, represents a cornerstone molecule in the field of organosilicon chemistry. Its unique structure—a five-membered ring of alternating silicon and oxygen atoms, with five appended methyl groups—imparts a distinct profile of low viscosity, high thermal stability, and specific reactivity.[1] This guide is crafted for researchers, scientists, and drug development professionals who seek not just to synthesize this compound, but to understand the fundamental principles that govern its formation. We will move beyond rote protocols to explore the causality behind experimental choices, enabling rational control over the synthesis process. This molecule serves as a critical building block for novel silicone-based polymers, a crosslinking agent in advanced polymer networks, and a precursor for specialized materials in nanotechnology and electronics.[2][3] Our exploration will be grounded in two primary philosophies of chemical synthesis: the "bottom-up" construction via hydrolysis and condensation, and the "top-down" or equilibrium-driven approach of ring-opening polymerization and depolymerization.

Part 1: The "Bottom-Up" Pathway: Hydrolysis and Controlled Condensation of Methylchlorosilanes

This is the foundational and most prevalent industrial method for producing a range of cyclic siloxanes, including this compound.[2] The strategy involves constructing the siloxane backbone from monomeric precursors through the formation of highly reactive silanol intermediates.

Causality and Core Mechanism

The synthesis hinges on the co-hydrolysis of a precise mixture of methyl-substituted chlorosilanes. The fundamental reaction is the rapid hydrolysis of the Si-Cl bond upon contact with water, which generates a silanol (Si-OH) group and hydrogen chloride (HCl).[2][4] These silanol intermediates are inherently unstable and readily undergo condensation—the formation of a siloxane (Si-O-Si) bond with the elimination of a water molecule.[2]

The reaction can be generalized as follows: (CH₃)₂SiCl₂ + 2H₂O → (CH₃)₂Si(OH)₂ + 2HCl[2] CH₃SiHCl₂ + 2H₂O → CH₃SiH(OH)₂ + 2HCl

The resulting silanediols, dimethylsilanediol and methylsilanediol, then co-condense. The process is a delicate balance between intramolecular condensation (leading to cyclic species) and intermolecular condensation (leading to linear polymers). To favor the formation of the desired this compound (a five-unit ring), the stoichiometry of the precursors and the reaction conditions must be meticulously controlled. The process is highly exothermic, and temperature management is critical to prevent runaway side reactions.[5] The yield of cyclic siloxanes typically ranges from 10-20% of the total hydrolysate, depending on conditions like pH, temperature, and water-to-silane ratio.[5]

Precursor Synthesis: The Müller-Rochow Direct Process

The essential chlorosilane precursors are themselves synthesized on an industrial scale via the Müller-Rochow "Direct Process." This involves reacting powdered silicon metal with methyl chloride gas at high temperatures (around 300°C) over a copper catalyst.[5][6] This yields a mixture of methylchlorosilanes, with dichlorodimethylsilane ((CH₃)₂SiCl₂) being the primary product, which is then purified by distillation.[6]

Visualizing the Hydrolysis Workflow

The following diagram illustrates the logical flow from raw materials to the purified cyclic product.

Caption: Workflow for the industrial synthesis of D5H via the hydrolysis pathway.

Experimental Protocol: Laboratory-Scale Co-Hydrolysis

This protocol is a representative methodology and must be performed in a well-ventilated fume hood with appropriate personal protective equipment, as chlorosilanes are corrosive and react vigorously with moisture, releasing HCl gas.[4]

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a condenser. Place the flask in an ice-water bath to manage the reaction temperature.[7]

-

Reagent Preparation: In the dropping funnel, place a stoichiometric amount of deionized water. In the reaction flask, add a solvent such as diethyl ether or toluene, followed by the precise mixture of dichlorodimethylsilane and dichloromethylsilane. A typical molar ratio would be calculated to achieve an average of one hydrogen and five methyl groups per five silicon atoms in the final product mixture.

-

Hydrolysis: Begin vigorous stirring and cool the flask to below 15°C.[7] Add the water dropwise from the dropping funnel to the chlorosilane solution. The rate of addition must be carefully controlled to keep the internal temperature below 25°C.[7] A vigorous reaction will occur, with the evolution of HCl gas.[4] This stage will take approximately 20-30 minutes.

-

Condensation/Equilibration: After the water addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours to ensure the condensation reactions proceed toward equilibrium.

-

Workup: Carefully transfer the reaction mixture to a separatory funnel. The mixture will separate into an organic phase and an aqueous phase containing HCl.[7] Separate the layers. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize residual acid) and then with brine.

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purification: The resulting crude oil, a mixture of linear and cyclic siloxanes, is purified by fractional vacuum distillation to isolate this compound based on its boiling point.[5]

Part 2: The Equilibrium Pathway: Ring-Opening Polymerization and Depolymerization

While seemingly counterintuitive, the polymerization of cyclic siloxanes provides a sophisticated route to specific cyclic structures through the principle of chemical equilibrium. This pathway is less about direct construction and more about controlled rearrangement.

Causality and Core Mechanism

Ring-opening polymerization (ROP) involves the cleavage of the Si-O-Si bond in a cyclic monomer, such as octamethylcyclotetrasiloxane (D4), by a catalyst to form a linear, reactive species.[8][9] This species then propagates by attacking other cyclic monomers, extending the polymer chain.

However, the active end of a growing polymer chain can also attack a Si-O-Si bond within its own chain. This intramolecular reaction, known as "back-biting," results in the cleavage of a smaller cyclic unit and a shortened linear chain.[10] Concurrently, chain transfer reactions can occur where the active center of one polymer attacks another chain, leading to a redistribution of molecular weights.[10]

This cascade of reactions—propagation, back-biting, and chain transfer—ultimately leads to a thermodynamic equilibrium between the linear polymer and a distribution of unstrained cyclic oligomers, primarily D4, D5 (decamethylcyclopentasiloxane), and D6 (dodecamethylcyclohexasiloxane).[5][11] By starting with a high molecular weight polysiloxane and a suitable catalyst, one can drive the reaction backward (depolymerization) to generate a mixture of cyclic compounds, from which the desired this compound can be isolated.

Catalysis: The Engine of Equilibrium

The key to controlling ROP and depolymerization is the catalyst, which can be either anionic or cationic.[11]

-

Anionic Catalysts: These are the most common for industrial synthesis. Examples include alkali metal hydroxides (e.g., KOH), silanolates, and alkoxides.[12][13] The nucleophilic hydroxide or silanolate ion attacks a silicon atom in the siloxane ring, cleaving the Si-O bond and creating a new, reactive silanolate end-group that propagates the reaction.

-

Cationic Catalysts: Strong protic acids or Lewis acids can initiate polymerization by protonating an oxygen atom in the siloxane ring, making the adjacent silicon atom more electrophilic and susceptible to nucleophilic attack.[9]

-

Organocatalysts: Recent advances have demonstrated the use of binary organocatalytic systems, such as organic bases paired with (thio)ureas, to achieve precision synthesis with suppressed side reactions.[14]

Visualizing the ROP Equilibrium

The diagram below illustrates the dynamic equilibrium between a linear polysiloxane and various cyclic species.

Sources

- 1. Buy this compound | 6166-86-5 [smolecule.com]

- 2. This compound | 6166-86-5 | Benchchem [benchchem.com]

- 3. This compound | 6166-86-5 [m.chemicalbook.com]

- 4. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]

- 5. grokipedia.com [grokipedia.com]

- 6. Chemistry - Synthesis methyl chlorosilanes - Silicones Europe [silicones.eu]

- 7. youtube.com [youtube.com]

- 8. gelest.com [gelest.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Ring-Opening Polymerization (ROP) and Catalytic Rearrangement as a Way to Obtain Siloxane Mono- and Telechelics, as Well as Well-Organized Branching Centers: History and Prospects | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. US20160215097A1 - Catalyst for synthesis of siloxanes - Google Patents [patents.google.com]

- 13. WO2015026691A1 - Catalyst for synthesis of siloxanes - Google Patents [patents.google.com]

- 14. Synergetic binary organocatalyzed ring opening polymerization for the precision synthesis of polysiloxanes - PMC [pmc.ncbi.nlm.nih.gov]

hydrolysis-condensation method for pentamethylcyclopentasiloxane

An In-depth Technical Guide to the Synthesis of Pentamethylcyclopentasiloxane via the Hydrolysis-Condensation Method

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hydrolysis-condensation method for the synthesis of 2,4,6,8,10-pentamethylcyclopentasiloxane (D₅H), a versatile organosilicon compound with significant applications in materials science, nanotechnology, and polymer chemistry. As a key reagent in the preparation of advanced cyclolinear polysiloxanes and hybrid polyurethanes, a robust and well-understood synthetic protocol for D₅H is paramount.[1] This document, structured from the perspective of a Senior Application Scientist, delves into the core chemical principles, provides a detailed experimental protocol, and explains the critical causality behind methodological choices to ensure reproducibility and high yield. The guide is designed to be a self-validating system, integrating in-process controls and analytical characterization to ensure the synthesis of a high-purity final product.

Introduction to this compound (D₅H)

This compound, a member of the cyclosiloxane family, is a cyclic compound composed of five repeating methylhydridosiloxane units. Its unique structure, featuring reactive Si-H bonds on a stable siloxane backbone, makes it a valuable precursor and building block in advanced materials synthesis.[2]

1.1 Chemical Identity and Structure

The defining feature of D₅H is its five-membered ring of alternating silicon and oxygen atoms, with each silicon atom bonded to one methyl group and one hydrogen atom.

-

Chemical Name: 2,4,6,8,10-Pentamethylcyclopentasiloxane

-

Common Abbreviation: D₅H

-

CAS Number: 6166-86-5

-

Molecular Formula: C₅H₂₀O₅Si₅[3]

-

Structure: A cyclic arrangement of [-Si(CH₃)(H)O-]₅ units.

1.2 Physicochemical Properties

The physical and chemical properties of D₅H are summarized in the table below. Its liquid state at room temperature and relatively low boiling point are advantageous for handling and purification.

| Property | Value | Source |

| Molecular Weight | 300.64 g/mol | |

| Appearance | Colorless Liquid | |

| Density | 1.003 g/mL at 25 °C | |

| Boiling Point | 192-193 °C | |

| Flash Point | 37 °C (closed cup) | |

| Refractive Index | n20/D 1.393 |

1.3 Applications in Research and Industry

D₅H is a critical reagent for creating polymers with tailored properties. It is a primary building block for synthesizing novel silicone-based materials, including:

-

Cyclolinear Polysiloxanes (CLPSs): Polymers with unique architectures that combine the flexibility of linear chains with the rigidity of cyclic units.[2]

-

Hybrid Polyurethanes: Used to impart specific thermal and mechanical properties to polyurethane networks.[1]

-

Functional Materials: Serves as a crosslinking or reinforcing agent in the formation of advanced polymer networks, such as amphiphilic networks for biomedical applications and solid polymer electrolytes for batteries.[2]

Core Principles of the Hydrolysis-Condensation Pathway

The synthesis of D₅H is principally achieved through the controlled hydrolysis of a suitable organochlorosilane precursor, followed by the condensation of the resulting unstable silanol intermediates.[2][3] The entire process is a delicate balance between intermolecular reactions, which lead to linear polymers, and intramolecular reactions, which yield the desired cyclic products.

2.1 The Precursor: Methyldichlorosilane (CH₃SiHCl₂)

The choice of precursor is the most critical factor in determining the final product. To obtain the (CH₃HSiO) repeating unit, methyldichlorosilane is the ideal starting material. This bifunctional monomer possesses two reactive chlorine atoms, which are susceptible to hydrolysis, allowing for chain propagation and cyclization.

2.2 Step 1: Hydrolysis – Formation of Silanols

The first step is the rapid, exothermic hydrolysis of methyldichlorosilane upon contact with water. The two chlorine atoms are replaced by hydroxyl (-OH) groups, forming the highly unstable intermediate, methylsilanediol (CH₃SiH(OH)₂) and liberating hydrochloric acid (HCl).[2][4]

Reaction: CH₃SiHCl₂ + 2H₂O → CH₃SiH(OH)₂ + 2HCl[2]

This reaction is extremely fast and difficult to control. The resulting silanol is not isolable and immediately begins to react further.[2]

2.3 Step 2: Condensation – Formation of Siloxane Bonds

The silanol intermediates undergo condensation, where two hydroxyl groups react to form a stable siloxane (Si-O-Si) bond and a molecule of water.[4][5] This can occur in two competing ways:

-

Intermolecular Condensation: Reaction between two separate silanol molecules, leading to the formation of linear oligomers and polymers.

-

Intramolecular Condensation: Reaction between hydroxyl groups on the same linear oligomer, leading to the formation of a cyclic molecule. This is the desired pathway for D₅H synthesis.

The process establishes a complex ring-chain equilibrium, where linear polymers and cyclic species of various ring sizes (D₃H, D₄H, D₅H, etc.) coexist.[6][7]

2.4 Controlling Cyclization to Favor D₅H

The key to a successful synthesis is steering the reaction equilibrium toward the desired pentamer. This is achieved by manipulating reaction conditions:

-

Concentration: Carrying out the hydrolysis in a dilute solution, typically using a non-reactive solvent like diethyl ether or toluene, favors intramolecular cyclization over intermolecular polymerization. High concentrations promote the formation of long-chain polymers.

-

Temperature: The hydrolysis of chlorosilanes is highly exothermic.[8] Maintaining a low temperature (e.g., 0-15 °C) is crucial to moderate the reaction rate, prevent unwanted side reactions, and influence the distribution of cyclic species.

-

Catalysis: After the initial hydrolysis, the product mixture can be treated with an acid or base catalyst (e.g., KOH) and heated. This process, known as equilibration, re-cleaves and re-forms siloxane bonds, driving the mixture towards the thermodynamically most stable distribution of rings, from which the desired D₅H can be isolated.[6]

Below is a diagram illustrating the mechanistic pathway from the precursor to the final cyclic product.

Caption: Mechanistic pathway for D₅H synthesis.

Detailed Experimental Protocol

This protocol describes a laboratory-scale synthesis designed for high yield and purity. It is a self-validating system where careful control over reaction parameters ensures the desired outcome.

3.1 Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) | Notes |

| Methyldichlorosilane (CH₃SiHCl₂) | ≥99% | Sigma-Aldrich | Highly corrosive and moisture-sensitive. Handle in a fume hood. |

| Diethyl Ether (anhydrous) | ≥99.7% | Fisher Scientific | Used as the reaction solvent. |

| Deionized Water | High Purity | - | |

| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | VWR | For neutralization. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | - | For drying the organic phase. |

3.2 Equipment Setup

-

Three-neck round-bottom flask (500 mL)

-

Mechanical stirrer

-

Dropping funnel (125 mL)

-

Condenser with a drying tube (filled with CaCl₂)

-

Low-temperature bath (ice-water or cryocooler)

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Fractional distillation apparatus

3.3 Step-by-Step Synthesis Procedure

-

Preparation: Assemble the three-neck flask with the mechanical stirrer, condenser, and dropping funnel in a fume hood. Place the entire apparatus in the low-temperature bath and cool to 0-5 °C.

-

Reagent Charging: Charge the flask with 200 mL of anhydrous diethyl ether and begin stirring. Add 23 g (0.2 mol) of methyldichlorosilane to the dropping funnel.

-

Controlled Hydrolysis: Slowly add the methyldichlorosilane from the dropping funnel to the stirred diethyl ether over a period of approximately 1 hour. Causality Check: A slow addition rate is critical to dissipate the heat from the exothermic reaction and prevent a dangerous temperature spike.[8]

-

Water Addition: After the silane has been added, add 7.2 mL (0.4 mol) of deionized water to the dropping funnel. Add the water dropwise to the reaction mixture over 1-2 hours. Maintain the temperature below 15 °C. Vigorous evolution of HCl gas will be observed.

-

Reaction Completion: Once all the water is added, allow the mixture to stir for an additional 2 hours at low temperature, then let it slowly warm to room temperature and stir for another hour.

-

Workup - Phase Separation: Carefully transfer the reaction mixture to a separatory funnel. The mixture will separate into an upper organic (ether) layer and a lower aqueous layer containing HCl. Drain and discard the aqueous layer.

-

Neutralization: Wash the organic layer with 50 mL of a saturated sodium bicarbonate solution to neutralize any remaining HCl. Repeat until the aqueous wash is no longer acidic (test with pH paper). Self-Validation: The cessation of gas evolution during the bicarbonate wash indicates complete neutralization of the acid.

-

Drying: Drain the ether layer into a clean flask and dry it over anhydrous magnesium sulfate for 30 minutes.

-

Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

-

Purification: The resulting crude oil is a mixture of cyclic and linear siloxanes. Purify the mixture via vacuum fractional distillation to isolate the D₅H fraction (boiling point ~192 °C at atmospheric pressure).

The experimental workflow is summarized in the diagram below.

Caption: Experimental workflow for D₅H synthesis.

Characterization and Quality Control

Confirming the identity and purity of the synthesized D₅H is essential. A combination of spectroscopic and chromatographic techniques should be employed.

| Technique | Expected Result / Key Feature |

| FTIR Spectroscopy | - Strong Si-O-Si stretching band (~1080-1020 cm⁻¹)- Sharp Si-H stretching band (~2160 cm⁻¹)- C-H stretching from methyl groups (~2960 cm⁻¹)- Absence of a broad -OH band (~3200-3600 cm⁻¹) indicates complete condensation. |

| ¹H NMR Spectroscopy | - Multiplet corresponding to the Si-H proton.- Doublet corresponding to the Si-CH₃ protons (split by the H on the same Si). |

| ²⁹Si NMR Spectroscopy | - A characteristic chemical shift for the silicon atoms in the D₅H ring. |

| GC-MS | - A primary peak corresponding to the mass of D₅H (m/z = 300).- Used to determine purity and identify other cyclic oligomers (D₃H, D₄H, etc.) as minor impurities. |

References

-

Wikipedia. (n.d.). Decamethylcyclopentasiloxane. Retrieved from [Link]

-

Liaw, D. J., et al. (2010). Synthesis of Polycyclic and Cage Siloxanes by Hydrolysis and Intramolecular Condensation of Alkoxysilylated Cyclosiloxanes. PubMed. Retrieved from [Link]

-

University of Wuppertal. (n.d.). Hydrolysis and polycondensation. Chemiedidaktik Uni Wuppertal. Retrieved from [Link]

-

Read, D. (2009). Hydrolysis of dichlorodimethylsilane (Expt 3 Part 1). YouTube. Retrieved from [Link]

- Hyde, J. F. (1958). Hydrolysis of organosilanes. Google Patents.

-

Rutnakornpituk, M. (n.d.). Hydrolysis of dichlorodimethylsilane to produce polydimethylsiloxanes (PDMS) and. ResearchGate. Retrieved from [Link]

-

Michigan State University Chemistry Department. (n.d.). Silicon Polymers: Preparations of Bouncing Putty (Silly Putty). Retrieved from [Link]

- Xiang, J., et al. (2012). Method for preparing polysiloxane by hydrolyzing dimethyl dichlorosilane. Google Patents.

-

Allen Institute. (n.d.). Hydrolysis of dimethyldichloro silane , (CH_(3))(2) SiCl(2) followed by condensation polymerisation yields straight chain polymer of. Retrieved from [Link]

-

Auliya, D. G., et al. (2021). Synthesis of Polydimethylsiloxane with hydrolysis and condensation methods using monomer of Dichlorodimethylsilane as vitreous humour substitute. ResearchGate. Retrieved from [Link]

-

Bibliothèque et Archives Canada. (n.d.). Hydrolysis of Silicone Polymers in Aqueous Systems. Retrieved from [Link]

-

Scientific Committee on Consumer Safety. (2015). Opinion on decamethylcyclopentasiloxane (cyclopentasiloxane, D5) in cosmetic products. Public Health. Retrieved from [Link]

-

Mark, J. E. (n.d.). Ring-chain equilibria and the conformations of polymer chains. ResearchGate. Retrieved from [Link]

- Salinger, R., et al. (1988). Process for the treatment of hydrolysis residues from organo chlorosilane synthesis. Google Patents.

-

Metasearch. (n.d.). This compound. Retrieved from [Link]

- Standke, B., et al. (2019). Synthesis of organo chlorosilanes from organosilanes. Google Patents.

-

Abel, E. (2000). Kinetic analysis of organosilane hydrolysis and condensation. ResearchGate. Retrieved from [Link]

-

Chojnowski, J. (n.d.). Ring-Opening Polymerization of Cyclosiloxanes. Gelest, Inc. Retrieved from [Link]

-

Wang, J., et al. (2018). Polysiloxane-Based Side Chain Liquid Crystal Polymers: From Synthesis to Structure–Phase Transition Behavior Relationships. MDPI. Retrieved from [Link]

-

Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. Retrieved from [Link]

-

LinkedIn. (2024). Exploring Cyclopentasiloxane : From Beauty Elixirs to Industrial Marvels. Retrieved from [Link]

-

IOPscience. (n.d.). Synthesis of Polysiloxanes In Microemulsion Via ring opening of D4. Retrieved from [Link]

-

Cosmeservice. (2024). Cyclopentasiloxane Update: Restriction on D4 D5 and D6. Retrieved from [Link]

-

Myakushev, V. D., et al. (2007). Synthesis and mesomorphic properties of cis-penta[(phenyl)(trimethylsiloxy)]cyclopentasiloxane. ResearchGate. Retrieved from [Link]

-

Wang, Y., et al. (2019). Synthesis of Structurally Precise Polysiloxanes via the Piers–Rubinsztajn Reaction. PMC. Retrieved from [Link]

-

Credence Research. (n.d.). Cyclopentasiloxane Market Size, Share, Growth and Forecast 2032. Retrieved from [Link]

Sources

- 1. This compound | 6166-86-5 [m.chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. Buy this compound | 6166-86-5 [smolecule.com]

- 4. Hydrolysis of dimethyldichloro silane , `(CH_(3))_(2) SiCl_(2)` followed by condensation polymerisation yields straight chain polymer of [allen.in]

- 5. Hydrolysis and polycondensation [chemiedidaktik.uni-wuppertal.de]

- 6. Decamethylcyclopentasiloxane - Wikipedia [en.wikipedia.org]

- 7. gelest.com [gelest.com]

- 8. US2832794A - Hydrolysis of organosilanes - Google Patents [patents.google.com]

Cyclosiloxanes: From Kipping’s "Sticky Mess" to High-Precision Pharmaceutical Excipients

Executive Summary

Cyclosiloxanes (cyclic volatile methyl siloxanes, cVMS) represent a unique class of organosilicon compounds characterized by a repeating

The Genesis of Silicones: A Century of Chemical Evolution

The "Ketone" Misconception (1901–1930s)

The history of cyclosiloxanes is rooted in a fundamental nomenclature error. In the early 20th century, Frederic Stanley Kipping (University of Nottingham) synthesized compounds with the empirical formula

However, silicon is a third-row element and does not readily form stable double bonds with oxygen (

The Industrial Turning Point (1940)

The paradigm shifted in 1940 when Eugene Rochow (General Electric) and Richard Müller (independently in Germany) developed the Direct Process . Unlike Kipping’s Grignard-based synthesis, which was unscalable, the Direct Process allowed for the mass production of chlorosilanes, the precursors to all modern silicones. This process transformed cyclosiloxanes from laboratory curiosities into the foundational feedstock of the silicone industry.

Industrial Synthesis & Fractionation Mechanisms[3]

The production of high-purity cyclosiloxanes (D3, D4, D5) is a multi-step chemical engineering workflow. It begins with the reduction of silica and culminates in the "cracking" of hydrolysates.

The Rochow-Müller Direct Process

Elemental silicon is reacted with methyl chloride in a fluidized bed reactor using a copper catalyst:

-

Primary Product: Dimethyldichlorosilane (DMDCS).[3]

-

Criticality: Purity of DMDCS is paramount; trichlorosilanes lead to crosslinking, while monochlorosilanes terminate chains prematurely.

Hydrolysis and Condensation

DMDCS is hydrolyzed to form a mixture of linear silanols and cyclic species:

This "hydrolysate" is an equilibrium mixture containing roughly 50% linear polymers and 50% cyclic oligomers (mostly D4).

Cracking and Distillation

To maximize the yield of cyclics, the linear hydrolysate undergoes thermal cracking in the presence of an alkaline catalyst (e.g., KOH). This process "unzips" the linear chains into volatile cyclics, which are continuously distilled off.

Visualization: Industrial Synthesis Workflow

Figure 1: The industrial pathway from raw silica to isolated cyclosiloxane monomers.[3] Note the "Cracking" step which converts linear hydrolysates back into useful cyclic volatiles.

Physicochemical Properties & Structure-Activity Relationships

The utility of cyclosiloxanes in drug development stems from their unique molecular architecture. The

Comparative Properties Table

| Property | D4 (Octamethylcyclotetrasiloxane) | D5 (Decamethylcyclopentasiloxane) | D6 (Dodecamethylcyclohexasiloxane) |

| CAS Number | 556-67-2 | 541-02-6 | 540-97-6 |

| Molecular Weight | 296.62 g/mol | 370.77 g/mol | 444.92 g/mol |

| Boiling Point | 175°C | 210°C | 245°C |

| Vapor Pressure (25°C) | 132 Pa | 20-30 Pa | 4.6 Pa |

| Log Kow (Octanol/Water) | 6.49 | 8.03 | 9.06 |

| Water Solubility | 56 ppb | 17 ppb | 5 ppb |

| Surface Tension | 18 mN/m | 18 mN/m | 19 mN/m |

The "Volatile Carrier" Effect

Unlike organic solvents (ethanol, acetone), cyclosiloxanes have low heats of vaporization (approx 45-50 kJ/mol for D5) relative to their molecular weight. This allows them to evaporate from the skin at body temperature without causing the cooling sensation or stinging associated with alcohols.

Biomedical & Pharmaceutical Applications[4][5][6][7][8]

In drug development, cyclosiloxanes (particularly D5/Cyclomethicone) are engineered as transient supersaturation promoters .

Mechanism of Action: Thermodynamic Activity

For a drug to penetrate the stratum corneum, its thermodynamic activity in the vehicle is a driving force.

-

Application: The drug is dissolved in a vehicle containing a volatile cyclosiloxane and a non-volatile co-solvent.

-

Evaporation: Upon application to the skin, the cyclosiloxane evaporates rapidly.

-

Supersaturation: The concentration of the drug in the remaining non-volatile phase increases, often exceeding its saturation solubility.

-

Penetration: This transient supersaturated state drives the drug into the skin before crystallization can occur.

Visualization: Transient Supersaturation Mechanism

Figure 2: The thermodynamic mechanism by which volatile cyclosiloxanes enhance transdermal drug delivery without permanently altering the skin barrier.

Regulatory Evolution & Environmental Fate[9]

The use of cyclosiloxanes is currently shaped by stringent regulatory pressures, primarily from the European Chemicals Agency (ECHA).

-

PBT/vPvB Status: D4, D5, and D6 have been identified as Persistent, Bioaccumulative, and Toxic (PBT) or very Persistent and very Bioaccumulative (vPvB).[2][4]

-

REACH Restrictions: As of 2018/2020, wash-off cosmetic products containing >0.1% of D4 or D5 are restricted in the EU.

-

Pharma Exemption: Crucially for this audience, pharmaceutical products and medical devices are often subject to specific derogations or longer transition periods compared to cosmetics, but "green chemistry" reformulations are increasingly prioritizing non-cyclic alternatives or linear dimethicones.

Experimental Protocol: GC-MS Quantification of Residual Cyclics

Objective: Quantify trace D4/D5/D6 in a pharmaceutical matrix. Challenge: Linear silicones (PDMS) can degrade inside the hot GC injector port to form "false positive" cyclics (backbiting).

Reagents & Equipment

-

Solvent: Acetone (HPLC Grade) or n-Hexane.

-

Internal Standard (IS): n-Dodecane (approx. 0.1 mg/mL).[5]

-

Column: Capillary column, 30m x 0.25mm, 0.25µm film (e.g., DB-5ms or SUPELCOWAX-10).

-

Injector Liner: Deactivated single taper liner with minimal glass wool. Note: Active sites on glass wool catalyze PDMS degradation.

Workflow

-

Extraction: Weigh 1.0 g of sample into a vial. Add 10.0 mL of Solvent + IS solution.

-

Agitation: Vortex for 1 min; sonicate for 15 min. Allow phase separation (if applicable).

-

Injection: Inject 1 µL into GC.

-

Inlet Temp: 200°C (Keep as low as possible to minimize thermal degradation of the matrix).

-

Split Ratio: 10:1.

-

-

GC Program:

-

Hold 50°C for 2 min.

-

Ramp 10°C/min to 250°C.

-

Hold 5 min.

-

-

MS Detection: SIM mode (Selected Ion Monitoring).

-

D4 Target Ion: m/z 281

-

D5 Target Ion: m/z 267

-

D6 Target Ion: m/z 341

-

Self-Validation Step

To verify that the cyclics detected are real and not artifacts of the analysis:

-

Spike Test: Spike the matrix with known D4/D5; ensure recovery is 80-120%.

-

Inlet Check: Inject a pure linear PDMS standard. If D4/D5 peaks appear, the injector liner is dirty or active and must be replaced.

References

-

Kipping, F. S. (1901).[6] "Organic derivatives of silicon. Preparation of alkylsilicon chlorides." Proceedings of the Chemical Society, London.

-

Rochow, E. G. (1945). "The Direct Synthesis of Organosilicon Compounds." Journal of the American Chemical Society, 67(6), 963–965.

-

European Chemicals Agency (ECHA). (2018). "Cyclosiloxanes D4, D5 and D6: Identification of SVHC and Restriction."

-

Silicones Europe. "Quantification of Residual Amounts of Cyclic Volatile Methyl Siloxanes in Silicone Elastomers."

-

Aliyar, H., & Schalau, G. (2015).[7] "Recent developments in silicones for topical and transdermal drug delivery."[8][9][10][7] Therapeutic Delivery, 6(7), 827-839.[7]

-

Environment Canada. (2008).[1] "Screening Assessment for the Challenge: Octamethylcyclotetrasiloxane (D4)."

Sources

- 1. biomonitoring.ca.gov [biomonitoring.ca.gov]

- 2. Cyclosiloxanes - ECHA [echa.europa.eu]

- 3. Dimethyldichlorosilane - Wikipedia [en.wikipedia.org]

- 4. silicones.eu [silicones.eu]

- 5. silicones.eu [silicones.eu]

- 6. Kipping Discovers Silicones | History | Research Starters | EBSCO Research [ebsco.com]

- 7. Recent developments in silicones for topical and transdermal drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Most Important Biomedical and Pharmaceutical Applications of Silicones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dupont.com [dupont.com]

- 10. wacker.com [wacker.com]

The Environmental Odyssey of Volatile Methylsiloxanes: A Technical Guide to their Fate and Transport

This in-depth technical guide provides a comprehensive overview of the environmental fate and transport of volatile methylsiloxanes (VMS). It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the environmental behavior of these ubiquitous compounds. This document moves beyond a simple recitation of facts to explain the underlying scientific principles and experimental methodologies that inform our current knowledge.

Introduction: The Dual Nature of Volatile Methylsiloxanes

Volatile methylsiloxanes (VMS) are a class of silicon-based organic compounds characterized by their high volatility and hydrophobicity.[1] This unique combination of properties has led to their widespread use in a vast array of industrial applications and consumer products, including personal care products, cleaners, and as intermediates in silicone polymer production.[2][3][4] However, these same properties also govern their distribution and persistence in the environment.[1] An estimated 90% of VMS used in personal care products are released into the atmosphere during use, making volatilization the primary pathway for their environmental entry.[2] This guide will dissect the journey of VMS through various environmental compartments, from their initial release to their ultimate fate.

Physicochemical Properties: The Key to Environmental Behavior

The environmental fate of any chemical is intrinsically linked to its physicochemical properties. For VMS, high vapor pressure and low water solubility are dominant characteristics. This leads to a strong preference for partitioning into the atmosphere.[5] Their hydrophobicity, quantified by high octanol-water partition coefficients (log KOW), suggests a potential for bioaccumulation.[1]

| Property | Typical Range for Common VMS (D4, D5, D6) | Significance for Environmental Fate |

| Vapor Pressure (Pa at 25°C) | 10 - 133 | High volatility leads to preferential partitioning to the atmosphere. |

| Water Solubility (mg/L at 25°C) | 0.005 - 0.05 | Low solubility limits their presence in the aqueous phase and promotes volatilization from water bodies. |

| Log KOW | 5.2 - 8.0 | High hydrophobicity indicates a tendency to partition into organic matter and biota.[1] |

| Henry's Law Constant (Pa m3/mol) | 1.0 x 105 - 3.0 x 105 | High values further confirm the tendency to volatilize from water. |

| Atmospheric Half-life (days) | 4 - 10 | Indicates persistence in the atmosphere and potential for long-range transport.[5] |

Table 1. Key physicochemical properties of common volatile methylsiloxanes and their environmental implications. Data compiled from various sources.[6]

The Atmospheric Journey: Long-Range Transport and Degradation

The atmosphere is the primary reservoir and transport medium for VMS.[2][7] Once released, their high volatility ensures they exist predominantly in the gaseous phase, allowing for widespread distribution, including to remote regions like the Arctic.[2][8]

Atmospheric Transport

The long-range atmospheric transport of VMS is a significant concern.[2] Advection, the bulk movement of air, is the dominant transport mechanism.[9] This process allows VMS to travel far from their emission sources, leading to their ubiquitous presence in the global atmosphere.[7]

Atmospheric Degradation: The Role of Hydroxyl Radicals

The primary degradation pathway for VMS in the atmosphere is through gas-phase oxidation initiated by hydroxyl (•OH) radicals.[5][7] This reaction is the most significant removal process from the atmosphere.[7] The atmospheric lifetimes of common cyclic VMS (cVMS) with respect to •OH oxidation are estimated to be between 4 and 10 days.[5]

The degradation process is complex, involving the formation of various oxidation products. For cyclic VMS like D4 and D5, the main initial oxidation product is a siloxanol, formed by the abstraction of a methyl hydrogen followed by the addition of an oxygen molecule and subsequent reactions.[5][10]

Figure 1. Simplified schematic of the atmospheric degradation pathway of volatile methylsiloxanes.

Fate in Aquatic and Terrestrial Environments

While the atmosphere is the primary recipient of VMS, they are also found in water, soil, and sediment.[2] Their entry into these compartments is often indirect, occurring through atmospheric deposition or the discharge of treated and untreated wastewater.[2][11]

Aquatic Systems

In aquatic environments, the high volatility and low water solubility of VMS lead to rapid volatilization from the water surface back into the atmosphere.[8] However, their hydrophobic nature also means they can partition to suspended organic matter and sediment.[9]

Hydrolysis: The primary degradation pathway for VMS in water is hydrolysis.[6] This process involves the cleavage of siloxane (Si-O-Si) bonds. The rate of hydrolysis is dependent on pH and temperature.[12] For cyclic VMS, this process begins with ring-opening to form linear siloxane-diols.[13]

Soil and Sediment

In soil and sediment, VMS can be subject to several processes, including sorption to organic matter, volatilization, and degradation.[2] Sorption is a key process due to their hydrophobicity.

Degradation in Soil: The degradation of cVMS in soil is a multi-step process initiated by hydrolysis.[13] This involves the ring-opening of the cyclic structures to form linear siloxane-diols, which are then further hydrolyzed to smaller, more water-soluble silanols, with dimethylsilanediol (DMSD) being a key end product.[13]

Figure 2. Degradation pathway of cyclic VMS in soil environments.

Bioaccumulation and Trophic Transfer

The high lipophilicity of VMS suggests a potential for bioaccumulation in living organisms.[1] However, studies have shown a complex picture. While bioconcentration factors (BCF) and bioaccumulation factors (BAF) for some VMS can be above regulatory thresholds, indicating a potential for accumulation from the surrounding environment, biomagnification factors (BMF) are generally less than 1, suggesting a low potential for accumulation through the diet.[14][15]

Trophic magnification factors (TMFs), which assess the concentration of a chemical as it moves up the food web, have shown variable results, with some studies indicating trophic dilution and others suggesting potential for biomagnification.[11] The overall evidence suggests that while VMS can be taken up by organisms, they do not consistently biomagnify in food webs.[14]

Experimental Protocols: Analyzing VMS in Environmental Matrices

Accurate assessment of the environmental fate and transport of VMS relies on robust analytical methods. The analysis of VMS in complex environmental samples typically involves several key steps.

Sample Collection and Pretreatment

-

Air: Active air sampling onto sorbent tubes followed by thermal desorption is a common method.[16] Whole air samples can also be collected in Summa™ canisters.[17]

-

Water: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are frequently used to extract VMS from water samples.[3]

-

Soil and Sediment: Solvent extraction, often using a non-polar solvent like hexane or acetone, is employed to extract VMS from solid matrices.

Instrumental Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for the analysis of VMS.[3][16] The high resolution and sensitivity of this technique allow for the identification and quantification of individual VMS compounds even at trace levels.

Step-by-Step GC-MS Workflow for VMS Analysis:

-

Sample Introduction: The extracted and concentrated sample is injected into the GC. For air samples, this is often done via a thermal desorber.

-

Chromatographic Separation: The VMS are separated based on their boiling points and interactions with the stationary phase of the GC column. A non-polar or mid-polar column is typically used.

-

Ionization: As the separated compounds elute from the GC column, they enter the mass spectrometer and are ionized, typically by electron impact (EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole).

-

Detection and Quantification: The detector records the abundance of each ion, creating a mass spectrum. Quantification is achieved by comparing the peak area of the target VMS to that of a known standard.

Figure 3. General workflow for the analysis of volatile methylsiloxanes in environmental samples.

Conclusion: An Ongoing Scientific Narrative

The environmental fate and transport of volatile methylsiloxanes is a complex and dynamic field of study. While significant progress has been made in understanding their behavior in the atmosphere, water, and soil, key uncertainties remain.[1] These include the precise fate of atmospheric reaction products and the full extent of their trophic transfer in various ecosystems.[1] Continued research, employing advanced analytical techniques and sophisticated environmental models, is crucial for a comprehensive understanding of the long-term environmental impact of these widely used compounds. The information presented in this guide serves as a foundational resource for scientists and researchers dedicated to this important area of environmental science.

References

- A Review of Contamination Status and Health Risk Assessment of Volatile Methylsiloxanes in Environmental Matrices - ACS Publications. (2025, May 6).

- Atmospheric Fate of Volatile Methyl Siloxanes - ResearchGate. (n.d.).

- Application of multimedia models for understanding the environmental behavior of volatile methylsiloxanes: Fate, transport, and bioaccumulation - PMC. (n.d.).

- A review of bioaccumulation of volatile methylsiloxanes in aquatic ecosystems - PubMed. (2022, June 10).

- Evaluating Bioaccumulation Potential of Cyclic and Linear Volatile Methylsiloxanes in Aquatic and Terrestrial Species: A Comprehensive Analysis Using the Bioaccumulation Assessment Tool | Integrated Environmental Assessment and Management | Oxford Academic. (n.d.).

- Estimating Physical Properties of Oxidized Volatile Methylsiloxanes. (n.d.).

- The Incidence and Fate of Volatile Methyl Siloxanes in a Crewed Spacecraft Cabin. (2017, July 20).

- Fate of Cyclic Methylsiloxanes in Soils. 1. The Degradation Pathway. (n.d.).

- Evaluating Bioaccumulation Potential of Cyclic and Linear Volatile Methylsiloxanes in Aquatic and Terrestrial Species. (2025, December 9).

- Atmospheric Degradation of Cyclic Volatile Methyl Siloxanes: Radical Chemistry and Oxidation Products - PMC. (2022, February 17).

- Volatile Methylsiloxanes in Complex Samples: Recent Updates on Pretreatment and Analysis Methods - Taylor & Francis. (2023, August 21).

- Volatile Methylsiloxanes in the Environment | springerprofessional.de. (n.d.).

- Physico-chemical properties of eight linear and cyclic volatile methylsiloxanes (modified from Kim et al., 2018) - ResearchGate. (n.d.).

- Atmospheric Degradation of Cyclic Volatile Methyl Siloxanes: Radical Chemistry and Oxidation Products | ACS Environmental Au - ACS Publications. (2022, February 17).

- Occurrence and Behavior of Methylsiloxanes in Urban Environment in Four Cities of China. (n.d.).

- Use of Volatile Methyl Siloxanes (VMS) in industrial environments: - Silicones Europe. (n.d.).

- Development of a method for determination of VOCs (including methylsiloxanes) in biogas by TD-GC/MS analysis using Supel™ Inert Film bags and multisorbent bed tubes - ResearchGate. (n.d.).

- A SUMMARY OF AVAILABLE ANALYTICAL METHODS FOR THE DETERMINATION OF SILOXANES IN BIOGAS - Eurofins. (n.d.).

Sources

- 1. Application of multimedia models for understanding the environmental behavior of volatile methylsiloxanes: Fate, transport, and bioaccumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tandfonline.com [tandfonline.com]

- 4. silicones.eu [silicones.eu]

- 5. Atmospheric Degradation of Cyclic Volatile Methyl Siloxanes: Radical Chemistry and Oxidation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Volatile Methylsiloxanes in the Environment | springerprofessional.de [springerprofessional.de]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A review of bioaccumulation of volatile methylsiloxanes in aquatic ecosystems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ntrs.nasa.gov [ntrs.nasa.gov]

- 13. lib3.dss.go.th [lib3.dss.go.th]

- 14. academic.oup.com [academic.oup.com]

- 15. academic.oup.com [academic.oup.com]

- 16. researchgate.net [researchgate.net]

- 17. eurofinsus.com [eurofinsus.com]

toxicological profile of pentamethylcyclopentasiloxane

An In-depth Technical Guide to the Toxicological Profile of Decamethylcyclopentasiloxane (D5)

Authored by a Senior Application Scientist

Introduction

Decamethylcyclopentasiloxane (CAS No. 541-02-6), commonly known as D5 or cyclopentasiloxane, is a cyclic volatile methylsiloxane (cVMS).[1] It is a colorless, odorless liquid with low viscosity and high volatility, properties that have made it a ubiquitous ingredient in a wide array of consumer and industrial products.[1] Its primary applications are in personal care products such as antiperspirants, deodorants, hair and skin care products, and cosmetics, where it functions as a volatile excipient, providing a smooth, non-greasy feel and facilitating the spreading of other ingredients.[2][3] It also serves as an industrial intermediate in the production of silicone polymers and as a dry-cleaning solvent.[1][3]

Given its widespread use and potential for human and environmental exposure, a thorough understanding of its toxicological profile is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive analysis of the toxicological data on D5, moving beyond a simple recitation of facts to explain the causality behind experimental observations and their interpretation in human health risk assessment.

Physicochemical Properties: The Foundation of Toxicological Behavior

The toxicological and toxicokinetic profile of any substance is fundamentally dictated by its physicochemical properties. For D5, its high volatility, low water solubility, and lipophilicity are the critical determinants of its absorption, distribution, metabolism, and excretion (ADME) characteristics.

| Property | Value | Source |

| Chemical Formula | C₁₀H₃₀O₅Si₅ | [4] |

| Molecular Weight | 370.77 g/mol | [1] |

| Physical State | Liquid | [4] |

| Melting Point | -108 °C | [5][6] |

| Boiling Point | 54 °C @ 10 mmHg | [5] |

| Density | 0.992 g/mL at 25 °C | [5] |

| Vapor Pressure | 0.05-91 Pa at 20 °C | [5] |

| Water Solubility | Very low (110-1,000,000 µg/L at 20 °C) | [5] |

| LogP (Octanol/Water Partition Coefficient) | -2.4 to 6.33 at 20 °C | [5] |

| Stability | Stable under recommended storage conditions | [7] |

Table 1: Key Physicochemical Properties of D5.

The high vapor pressure and rapid evaporation are central to understanding its low dermal absorption. When applied to the skin, the vast majority of D5 evaporates before it can partition into the stratum corneum, significantly limiting systemic exposure via this route.[8]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The body's handling of D5 is highly dependent on the route of exposure. The primary routes relevant to human exposure are dermal contact and inhalation from spray products.

Absorption:

-

Dermal: Dermal uptake is extremely low, with studies indicating less than 1% of the applied dose is absorbed.[7][8] This is a direct consequence of its high volatility.[3]

-

Inhalation: Following inhalation, D5 is readily absorbed into the systemic circulation.

-

Oral: While not a primary route of human exposure for cosmetics, oral studies show D5 is absorbed from the gastrointestinal tract. However, the kinetics differ significantly from inhalation, potentially involving lipid transport mechanisms that may result in a fraction of D5 being unavailable for tissue interaction.[3]

Distribution, Metabolism, and Excretion: Once absorbed, primarily through inhalation, D5 is rapidly cleared. The major pathways for elimination are:

-

Exhalation: A significant portion of absorbed D5 is quickly exhaled unchanged.[3][8]

-

Metabolism and Excretion: The remaining D5 is metabolized, likely through hydroxylation, to form more polar metabolites that are subsequently excreted in the urine.[3][8]

This rapid clearance by both exhalation and metabolism means the potential for bioaccumulation in mammals is considered unlikely, despite D5's lipophilic nature.[3][8]

Hazard Identification and Dose-Response

Acute Toxicity

D5 exhibits a very low order of acute toxicity across various exposure routes. It is not classified as acutely toxic.

| Endpoint | Species | Value | Classification |

| Oral LD₅₀ | Rat | > 5,000 mg/kg | Not Classified |

| Inhalation LC₅₀ (4-hr) | Rat | 560 ppm | Not Classified |

| Dermal Irritation | Rabbit | Not an irritant | Not Classified |

| Eye Irritation | Rabbit | Not an irritant | Not Classified |

Table 2: Summary of Acute Toxicity Data for D5.[1][3][9]

Repeated-Dose Toxicity

Subacute, subchronic, and chronic inhalation studies in rats have identified the liver and respiratory tract as target organs.[3][8]

-

Respiratory Tract: Mild effects typical of irritation from inhaled materials were observed.[8]

-

Liver: Increases in liver weight were noted in 28- and 90-day inhalation studies.[3][8] These changes were not accompanied by significant histopathological lesions or alterations in enzymatic activities in subchronic studies.[2] This effect is consistent with D5 acting as a weak "phenobarbital-like" inducer of xenobiotic-metabolizing enzymes. This is a critical point of interpretation: such enzyme induction is often considered an adaptive and reversible physiological response of the liver to a chemical exposure, rather than an adverse toxicological effect.[3][8]

Genotoxicity

A comprehensive battery of standardized in vitro and in vivo assays has been conducted to assess the genotoxic potential of D5. The collective evidence from these studies consistently demonstrates that D5 is not DNA reactive or mutagenic.[3][8][9] This is a crucial finding, as it suggests that any observed carcinogenicity is unlikely to proceed through a DNA-damaging mechanism.

Carcinogenicity

The carcinogenic potential of D5 was evaluated in a two-year combined chronic toxicity/carcinogenicity inhalation study in rats.[3] While no carcinogenic effects were seen in male rats, a small, statistically significant increase in the incidence of uterine adenocarcinomas was observed in female rats at the highest exposure concentration (160 ppm).[8][9]

The causality behind this finding has been the subject of extensive mechanistic investigation. The weight of evidence does not support a genotoxic mode of action.[8] Instead, the proposed mechanism is a non-linear, thresholded process specific to the neuroendocrine system of the female rat.[3][8]

Proposed Mode of Action for Uterine Tumors in Rats:

-

Dopamine Interaction: D5 is hypothesized to interact with dopamine signaling pathways in the brain.[8]

-

Pituitary Dysregulation: This interaction alters the pituitary's control over the estrous cycle.

-

Hormonal Imbalance: The dysregulation leads to a state of prolonged estrogen stimulation of the uterus, unopposed by progesterone.

-

Tumor Formation: Chronic cell proliferation driven by this hormonal imbalance results in the observed increase in uterine tumors.

This mode of action is considered not relevant for human risk assessment because of fundamental differences in the regulation of the reproductive cycle between rats and humans.[9]

Reproductive and Developmental Toxicity

Standard, guideline-compliant reproductive and developmental toxicity studies have shown that D5 does not induce adverse effects.[3][8][9]

However, it is important for scientists to be aware of recent publications that have suggested potential reproductive and developmental neurotoxicity.[10][11][12] One study reported that maternal exposure to D5 in mice could lead to behavioral disorders in offspring, indicative of developmental neurotoxicity.[10] Another study in female rats suggested D5 exposure could disrupt the hormonal balance, increase the number of ovarian follicles, and reduce endometrial receptivity.[11][12]

Environmental Toxicology and Regulatory Context

While this guide focuses on human health, the environmental profile of D5 is a significant factor in its regulation. D5 is persistent in the environment, particularly in sediment, but it is not believed to biomagnify in food webs.[1][14][15] Due to its persistence and widespread release into aquatic systems, regulatory bodies have taken action. The European Union, under REACH, has restricted the use of D5 to a concentration of less than 0.1% in rinse-off cosmetic products since 2020 and has recently expanded these restrictions.[16]

Key Regulatory and Safety Opinions:

-

European Commission's Scientific Committee on Consumer Safety (SCCS): The SCCS considers D5 safe for use in cosmetic products at reported concentrations, with the exception of hair styling aerosols and sun care sprays where high inhalation exposure could lead to localized lung toxicity.[2][17] The SCCS also mandates that the level of cyclotetrasiloxane (D4), a potential impurity classified as toxic to reproduction, be kept as low as possible.[17]

-

Government of Canada: Following a comprehensive risk assessment, the Canadian government concluded that D5 is not harmful to human health or the environment at the levels of exposure considered.[18]

Experimental Protocols: A Self-Validating System

Trustworthiness in toxicology stems from robust and reproducible experimental design. Below is an example of a standard protocol crucial for genotoxicity assessment.

Protocol: In Vivo Rodent Micronucleus Assay (Guideline OECD 474)

1. Principle: This assay identifies substances that cause cytogenetic damage, resulting in the formation of micronuclei in erythrocytes. These micronuclei contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

2. Experimental System:

-

Species: Laboratory mouse or rat (specific strain documented).

-

Test Substance: D5, dissolved in an appropriate vehicle (e.g., corn oil).

-

Controls:

-

Negative/Vehicle Control: Vehicle alone.

-

Positive Control: A known clastogen (e.g., cyclophosphamide).

-

3. Methodology:

-

Dose Formulation: Prepare at least three dose levels of D5, plus controls. The highest dose should be the maximum tolerated dose (MTD) or a limit dose (e.g., 2000 mg/kg).

-

Administration: Administer the test and control substances to the animals, typically via oral gavage or intraperitoneal injection. A common regimen involves two treatments 24 hours apart.

-

Sample Collection:

-

Collect bone marrow or peripheral blood at appropriate time intervals after the final treatment (e.g., 24 and 48 hours). For bone marrow, the femur is typically flushed. For peripheral blood, a small sample is taken from the tail vein.

-

The rationale for timing is to sample the target cell population (immature erythrocytes) after they have undergone cell division following exposure.

-

-

Slide Preparation:

-

Prepare thin smears of the bone marrow cell suspension or peripheral blood on glass slides.

-

Stain the slides with a dye that allows for the differentiation of polychromatic (immature) erythrocytes (PCEs) and normochromatic (mature) erythrocytes (NCEs), such as May-Grünwald/Giemsa or acridine orange.

-

-

Microscopic Analysis:

-

Under a microscope (1000x magnification), score at least 2000 PCEs per animal for the presence of micronuclei.

-

Determine the ratio of PCEs to NCEs to assess for myelotoxicity. A significant decrease in this ratio indicates bone marrow suppression.

-

-

Data Interpretation:

-

A substance is considered positive if there is a dose-related, statistically significant increase in the frequency of micronucleated PCEs in any dose group compared to the vehicle control.

-

The biological relevance of the results must be considered. The positive control must induce a significant response to validate the assay's sensitivity.

-

Conclusion

The toxicological profile of decamethylcyclopentasiloxane (D5) is well-characterized by a robust dataset. It exhibits low acute toxicity and is not a skin or eye irritant.[3][9] Its toxicokinetics are dominated by rapid evaporation from skin and, following inhalation, swift clearance via exhalation and metabolism, making bioaccumulation unlikely.[8] D5 is not genotoxic.[8] The primary findings of concern from repeated-dose studies are adaptive liver enzyme induction and a low incidence of uterine tumors in female rats at high inhalation concentrations.[8] The latter is understood to occur via a species-specific neuroendocrine mechanism not relevant to humans.[9] While standard reproductive and developmental studies are negative, some recent academic studies have raised questions that warrant ongoing scientific evaluation.[10][13] Regulatory bodies have deemed D5 safe for its intended uses in cosmetics, with specific restrictions on applications that could lead to high inhalation exposure and on the presence of D4 as an impurity.[17][18]

References

-

Dekant, W., & Klaunig, J. E. (2016). Toxicology of decamethylcyclopentasiloxane (D5). Regulatory Toxicology and Pharmacology, 74 Suppl, S67–S76. [Link]

-

Wikipedia. (n.d.). Decamethylcyclopentasiloxane. Retrieved January 28, 2026, from [Link]

-

European Commission, Scientific Committee on Consumer Safety. (2016). Opinion on decamethylcyclopentasiloxane (cyclopentasiloxane, D5) in cosmetic products. SCCS/1549/15. [Link]

-

Scialli, A. R. (2023). Decamethylcyclopentasiloxane (D5) Should Not Be Considered Toxic to Reproduction. Scialli Consulting. [Link]

-

Government of Canada. (2012). Siloxane D5 (cyclopentasiloxane, decamethyl-) - information sheet. Retrieved January 28, 2026, from [Link]

-

RITTER. (n.d.). Safety Data Sheet: Decamethylcyclopentasiloxane. Retrieved January 28, 2026, from [Link]

-

Gelest, Inc. (2014). Safety Data Sheet: DECAMETHYLCYCLOPENTASILOXANE. [Link]

-

European Commission, Public Health. (n.d.). Opinion on decamethylcyclopentasiloxane (cyclopentasiloxane, D5) in cosmetic products. Retrieved January 28, 2026, from [Link]

-

ResearchGate. (2016). (PDF) Toxicology of Decamethylcyclopentasiloxane (D5). [Link]

-

He, K., et al. (2022). Effects of Maternal Exposure to Decamethylcyclopentasiloxane on the Alternations in Offspring Behaviors in Mice. National Institutes of Health. [Link]

-

National Institutes of Health, PubChem. (n.d.). Decamethylcyclopentasiloxane. Retrieved January 28, 2026, from [Link]

-

Stockholm University, Department of Environmental Science. (2018). Decamethylcyclopentasiloxane (D5). [Link]

-

National Institutes of Health, PubMed. (n.d.). Decamethylcyclopentasiloxane (D5). [Link]

-

Cosmeservice. (2024). Cyclopentasiloxane Update: Restriction on D4 D5 and D6. [Link]

-

National Institutes of Health, PubChem. (n.d.). Pentamethyl cyclopentasiloxane. Retrieved January 28, 2026, from [Link]

-

Gelest, Inc. (2014). Safety Data Sheet: 1,3,5,7,9-PENTAMETHYLCYCLOPENTASILOXANE, 90%. [Link]

-

MDPI. (n.d.). Effects of Decamethylcyclopentasiloxane on Reproductive Systems in Female Rats. [Link]

-

National Institutes of Health, PubChem. (n.d.). Cyclopentasiloxane, 2,4,6,8,10-pentamethyl-. Retrieved January 28, 2026, from [Link]

-

MDPI. (2023). Effects of Decamethylcyclopentasiloxane on Reproductive Systems in Female Rats. [Link]

Sources

- 1. Decamethylcyclopentasiloxane - Wikipedia [en.wikipedia.org]

- 2. health.ec.europa.eu [health.ec.europa.eu]

- 3. researchgate.net [researchgate.net]

- 4. gelest.com [gelest.com]

- 5. PENTAMETHYLCYCLOPENTASILOXANE | 6166-86-5 [m.chemicalbook.com]

- 6. gelest.com [gelest.com]

- 7. Decamethylcyclopentasiloxane | C10H30O5Si5 | CID 10913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Toxicology of decamethylcyclopentasiloxane (D5) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Decamethylcyclopentasiloxane (D5) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of Maternal Exposure to Decamethylcyclopentasiloxane on the Alternations in Offspring Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Effects of Decamethylcyclopentasiloxane on Reproductive Systems in Female Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scialliconsulting.com [scialliconsulting.com]

- 14. ritter.de [ritter.de]

- 15. aces.su.se [aces.su.se]

- 16. Cyclopentasiloxane Update: Restriction on D4 D5 and D6 [cosmeservice.com]

- 17. Decamethylcyclopentasiloxane (cyclopentasiloxane, D5) in cosmetic products - Public Health [health.ec.europa.eu]

- 18. Siloxane D5 (cyclopentasiloxane, decamethyl-) - information sheet - Canada.ca [canada.ca]

An In-Depth Technical Guide to the Structural Elucidation of Pentamethylcyclopentasiloxane via X-ray Diffraction

This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for the structural analysis of pentamethylcyclopentasiloxane using X-ray diffraction (XRD). Moving beyond rote protocols, we delve into the causal reasoning behind critical experimental decisions, ensuring a robust and self-validating approach to obtaining a precise, three-dimensional molecular structure.

Foundational Principles: Understanding the Analyte and the Technique

This compound, a cyclic organosilicon compound, presents a unique analytical challenge due to its physical state and molecular flexibility.[1][2][3] It is a liquid at room temperature, a property that immediately precludes standard solid-state analytical techniques without specialized sample handling.[1] X-ray diffraction, a powerful method for determining the atomic and molecular structure of a crystal, is the definitive technique for this purpose.[4]

The core principle of XRD is Bragg's Law (nλ = 2d sin θ), which relates the wavelength of incident X-rays (λ) to the distance between atomic planes in a crystal (d) and the angle of diffraction (θ).[5] When a beam of monochromatic X-rays strikes a crystalline sample, it is diffracted into a specific pattern of intensities. This pattern is a unique fingerprint of the crystal's internal structure.[6][7] By analyzing the positions and intensities of these diffracted beams, we can reconstruct a three-dimensional map of the electron density within the crystal and, from that, infer the precise positions of the atoms.

Two primary XRD methods are employed:

-

Single-Crystal X-ray Diffraction (SCXRD): This is the gold standard for determining a novel molecular structure. It requires a high-quality, single crystal and provides a detailed, unambiguous 3D atomic arrangement.[8][9]

-

Powder X-ray Diffraction (PXRD): This technique uses a finely ground, polycrystalline sample.[5][6] While it is excellent for identifying known crystalline phases, quantifying mixtures, and assessing bulk crystallinity, it is generally not used for solving a completely unknown structure from first principles.[10][11]

For the definitive structural elucidation of this compound, SCXRD is the required methodology. PXRD serves as a valuable complementary technique for verifying the bulk phase purity of a crystallized sample.

The Critical First Step: From Liquid to High-Quality Single Crystal

The most significant bottleneck in the crystallographic analysis of a compound that is liquid at ambient temperature is obtaining a single crystal suitable for diffraction.[12] For this compound, this necessitates in situ cryo-crystallization. This technique involves growing the crystal directly on the goniometer head of the diffractometer at sub-ambient temperatures.

The rationale for this choice is twofold:

-

Overcoming Volatility and Low Melting Point: Cooling the sample solidifies it, enabling the formation of a stable crystal lattice.

-

Preserving Crystal Integrity: It eliminates the need for mechanical manipulation of a delicate, temperature-sensitive crystal, which could introduce defects or cause it to melt.

A similar approach has been successfully employed for the structural analysis of octamethylcyclotetrasiloxane (D4), demonstrating its efficacy for cyclic siloxanes.[13][14]

Experimental Protocol: In Situ Cryo-Crystallization

-

Sample Mounting: A small amount of high-purity this compound is drawn into a glass capillary or applied to the tip of a cryo-loop.

-

Instrument Setup: The sample is mounted on the diffractometer's goniometer, which is equipped with a cryostream apparatus.

-

Controlled Cooling: The temperature of the nitrogen cryostream is gradually lowered to just below the melting point of the compound. This slow cooling is crucial to encourage the formation of a single, well-ordered crystal rather than a polycrystalline or amorphous solid.[15]

-

Crystal Growth (Zone Melting): A zone-melting procedure can be employed. This involves melting a portion of the solidified sample with a focused heat source (like a laser or heated wire) and then allowing it to slowly re-freeze. This process helps to select for and grow a single crystalline domain at the expense of others.[14]

-

Nucleation Initiation (Optional but Recommended): To prevent significant supercooling and promote controlled crystallization, an external nucleating agent, such as a tiny crystal of a known substance, can be introduced.[14] This provides a template for ordered crystal growth.

-

Crystal Screening: Once a solid mass has formed, it is examined under a microscope using the diffractometer's video camera. A low-intensity X-ray beam is used to collect short "snapshot" diffraction images to identify the most promising single-crystal domain.

Data Acquisition: Capturing the Diffraction Pattern

Once a suitable single crystal is obtained and centered in the X-ray beam, the process of collecting the full diffraction dataset begins.

Workflow for Single-Crystal Data Collection

Key Experimental Parameters

The choices made during data collection directly impact the quality of the final structure.

| Parameter | Typical Value | Rationale & Causality |

| X-ray Source | Mo Kα (λ=0.71073 Å) or Cu Kα (λ=1.5418 Å) | Molybdenum is standard for small molecules, providing good resolution. Copper is more brilliant but can cause fluorescence with heavier elements (not an issue here). |

| Temperature | 100 K | Reduces thermal motion of atoms, leading to sharper diffraction spots and a more precise structure. Essential for maintaining the cryo-crystal. |

| Detector Distance | 40-60 mm | A balance between resolving closely spaced reflections (longer distance) and capturing high-angle data (shorter distance). |

| Exposure Time | 10-60 s / frame | Dependent on crystal size and diffracting power. Must be long enough to achieve good signal-to-noise but short enough to avoid detector saturation. |

| Scan Strategy | Multiple omega (ω) and phi (φ) scans | A series of scans rotating the crystal through different axes ensures that a complete and redundant dataset is collected, covering all unique reflections in the reciprocal space. |

Structure Solution and Refinement: From Data to Model

The collected data, a list of reflection indices (h,k,l) and their integrated intensities, must be translated into an atomic model. This multi-step process is the core of crystallographic analysis.

The Path from Diffraction to Structure

-

Structure Solution: The primary hurdle is the "phase problem": while we measure the intensities (amplitudes) of the diffracted waves, their phase information is lost. Computational methods, such as Direct Methods, are used to generate initial phase estimates. These phases are combined with the measured amplitudes in a Fourier transform to produce an initial electron density map.

-

Model Building: Peaks in the electron density map correspond to atomic positions. An initial model of the this compound molecule is built by assigning atoms (Si, O, C) to these peaks.

-

Structure Refinement: This is an iterative process where the atomic parameters (spatial coordinates x,y,z and atomic displacement parameters, or ADPs) are adjusted to minimize the difference between the experimentally observed diffraction pattern and the pattern calculated from the atomic model. This is typically achieved through a least-squares minimization algorithm. The quality of the fit is monitored by the R-factor (R1), with a lower value indicating a better fit. For cyclic siloxanes, which can exhibit conformational flexibility, careful modeling of potential disorder is crucial.[16][17] Specialized refinement techniques can account for molecules occupying multiple, slightly different conformations within the crystal lattice.[18]

Interpreting the Results: The Final Structural Data

The final output of a successful structural analysis is a set of crystallographic data that precisely describes the molecule's geometry in the solid state.

Table of Representative Crystallographic Data

(Note: The following data are illustrative for a hypothetical successful analysis of this compound, based on known chemistry of related structures like octamethylcyclotetrasiloxane.)[13]

| Parameter | Value | Description |

| Chemical Formula | C₅H₂₀O₅Si₅ | The molecular formula of the compound.[3] |

| Formula Weight | 300.64 g/mol | The molar mass of the compound.[19] |

| Crystal System | Monoclinic | The crystal system describes the symmetry of the unit cell. |

| Space Group | P2₁/n | The specific symmetry operations that define the arrangement of molecules in the crystal. |

| Unit Cell (a, b, c) | a = 9.5 Å, b = 14.2 Å, c = 11.8 Å | The dimensions of the repeating unit of the crystal lattice. |

| Unit Cell (α, β, γ) | α = 90°, β = 105.2°, γ = 90° | The angles of the repeating unit of the crystal lattice. |

| Volume (V) | 1530 ų | The volume of the unit cell. |

| Molecules per Cell (Z) | 4 | The number of molecules contained within one unit cell. |

| Final R1 [I>2σ(I)] | 0.045 (4.5%) | A key indicator of the quality of the refinement. Values below 5% are considered excellent for small molecules. |

| Goodness-of-Fit (S) | 1.05 | Should be close to 1.0 for a good model. |

Key Structural Insights